N~3~,N~5~-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
“N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with suitable carboxylic acid derivatives under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
“N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, “N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” is used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Researchers may investigate its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, “N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents. Examples include:
- 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-methyl-1H-pyrazole-3,5-dicarboxamide
- N,N’-bis(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-3,5-dicarboxamide
Uniqueness
“N,N’-bis(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide” is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-N,5-N-bis(1-ethyl-3-methylpyrazol-4-yl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2/c1-6-25-9-14(11(3)21-25)19-17(27)13-8-16(24(5)23-13)18(28)20-15-10-26(7-2)22-12(15)4/h8-10H,6-7H2,1-5H3,(H,19,27)(H,20,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCBVMQQLQPVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2=CC(=NN2C)C(=O)NC3=CN(N=C3C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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